1-(2-Bromoethoxy)-3-chlorobenzene

Vue d'ensemble

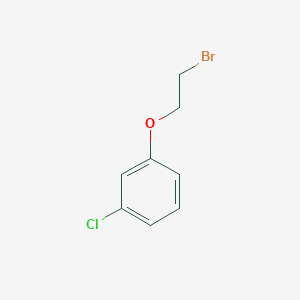

Description

1-(2-Bromoethoxy)-3-chlorobenzene is an organic compound with the molecular formula C8H8BrClO It is a derivative of benzene, where the benzene ring is substituted with a bromoethoxy group at the first position and a chlorine atom at the third position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(2-Bromoethoxy)-3-chlorobenzene can be synthesized through the reaction of 3-chlorophenol with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in a suitable solvent like acetone or dimethylformamide. The general reaction scheme is as follows: [ \text{3-chlorophenol} + \text{2-bromoethanol} \xrightarrow{\text{K}_2\text{CO}_3, \text{reflux}} \text{this compound} ]

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(2-Bromoethoxy)-3-chlorobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromoethoxy group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The bromoethoxy group can be reduced to an ethoxy group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

Nucleophilic Substitution: Corresponding substituted benzene derivatives.

Oxidation: 3-chlorobenzaldehyde or 3-chlorobenzoic acid.

Reduction: 1-(2-Ethoxy)-3-chlorobenzene.

Applications De Recherche Scientifique

Organic Synthesis

1-(2-Bromoethoxy)-3-chlorobenzene serves as a vital intermediate in the synthesis of complex organic molecules. Its halogenated structure allows it to participate in nucleophilic substitution reactions, which are fundamental in organic chemistry for constructing various compounds.

Key Reactions:

- Nucleophilic Substitution : The bromine atom acts as an excellent leaving group, facilitating the formation of new carbon-nucleophile bonds.

- Coupling Reactions : It can be utilized in cross-coupling reactions to form biaryl compounds, which are important in pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications. Its ability to undergo various chemical modifications makes it a candidate for developing new drugs.

Biological Activity:

- Enzyme Inhibition : Studies have shown that derivatives of this compound can inhibit enzymes related to inflammation and microbial growth. For example, similar compounds have demonstrated the ability to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation and may have implications for treating neurodegenerative diseases like Alzheimer's disease.

- Antimicrobial Properties : Preliminary research indicates that this compound exhibits antimicrobial activity against several pathogens, suggesting its potential as a new antimicrobial agent.

Material Science

In material science, this compound is used in the development of polymers and materials with specific properties. Its unique chemical structure can be exploited to tailor materials for specific applications, such as coatings or adhesives.

Case Studies

Several studies have highlighted the significance of this compound in research:

- Synthesis of Phenoxy Pendant Isatins : A notable study focused on synthesizing phenoxy pendant isatins derived from this compound. The derivatives exhibited significant AChE inhibition, indicating that modifications to the bromoethoxy group can enhance biological activity.

| Compound | IC (μg/ml) ± SEM |

|---|---|

| PI1 | 0.52 ± 0.073 |

| PI2 | 0.72 ± 0.012 |

| PI4 | 0.68 ± 0.011 |

Analytical Applications

The compound can also be analyzed using high-performance liquid chromatography (HPLC) methods. For instance, it has been successfully separated on Newcrom R1 HPLC columns under specific mobile phase conditions (acetonitrile and water) suitable for mass spectrometry applications .

Mécanisme D'action

The mechanism of action of 1-(2-Bromoethoxy)-3-chlorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoethoxy group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The chlorine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

- 1-(2-Bromoethoxy)-2-chlorobenzene

- 1-(2-Bromoethoxy)-4-chlorobenzene

- 1-(2-Bromoethoxy)-3-fluorobenzene

Comparison: 1-(2-Bromoethoxy)-3-chlorobenzene is unique due to the specific positioning of the bromoethoxy and chlorine substituents on the benzene ring. This positioning affects its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different physical properties, such as boiling point and solubility, and distinct biological activities.

Activité Biologique

1-(2-Bromoethoxy)-3-chlorobenzene is an organic compound that has garnered attention due to its significant biological activities, particularly in the fields of medicinal chemistry and toxicology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₈H₈BrClO

- Molecular Weight : 223.5 g/mol

- CAS Number : 6487-84-9

The compound features a bromine atom and a chlorine atom attached to a benzene ring, which contributes to its unique reactivity and biological properties. The presence of these halogens allows for various nucleophilic substitution reactions and electrophilic aromatic substitutions, making it a versatile intermediate in organic synthesis.

Toxicological Profile

This compound is classified as harmful if swallowed and can cause skin irritation upon contact. This classification highlights the necessity for careful handling in laboratory and industrial environments .

The biological activity of this compound primarily involves:

- Nucleophilic Substitution Reactions : The chlorine atom can be replaced by various nucleophiles, leading to the formation of different derivatives.

- Electrophilic Aromatic Substitution : The compound can undergo reactions where electrophiles attack the aromatic ring, enhancing its reactivity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown that it possesses activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these activities suggest a broad spectrum of efficacy against common pathogens.

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 25 |

| Bacillus subtilis | 30 |

These findings suggest potential applications in developing new antimicrobial agents .

Cytotoxicity Studies

While the compound shows promising antimicrobial effects, its cytotoxicity has also been evaluated. In cell viability assays using human cell lines, varying concentrations of this compound were tested:

- Concentration : 0, 10, 20, and 50 µM

- Cell Line : Human fibroblasts

Results indicated that at lower concentrations (up to 20 µM), the compound did not significantly affect cell viability. However, at higher concentrations (50 µM), a notable decrease in cell viability was observed, indicating potential cytotoxic effects at elevated doses.

Study on Antimicrobial Efficacy

A study published in MDPI evaluated the antimicrobial activity of several halogenated compounds, including this compound. The results demonstrated that this compound exhibited significant bactericidal activity against both Gram-positive and Gram-negative bacteria, with an emphasis on its effectiveness against resistant strains .

Synthesis and Derivative Studies

Further research has focused on synthesizing derivatives of this compound to enhance its biological activity. For example, modifications to the ethoxy group have been explored to improve antimicrobial potency while reducing toxicity. These derivatives were tested for their MIC values against various pathogens, revealing that certain modifications could lead to improved efficacy without increasing cytotoxicity .

Propriétés

IUPAC Name |

1-(2-bromoethoxy)-3-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO/c9-4-5-11-8-3-1-2-7(10)6-8/h1-3,6H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUQNMWDFNCBVOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90368843 | |

| Record name | 1-(2-bromoethoxy)-3-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6487-84-9 | |

| Record name | 1-(2-bromoethoxy)-3-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.